Spiro[benzofuran-2(3H),1'-cyclohexane]-2',3,4'-trione, 7-chloro-6-hydroxy-4-methoxy-6'-methyl-
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Overview
Description
Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione, 7-chloro-6-hydroxy-4-methoxy-6’-methyl- is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as chloro, hydroxy, and methoxy, contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione, 7-chloro-6-hydroxy-4-methoxy-6’-methyl- typically involves multi-step organic reactionsThe chloro, hydroxy, and methoxy groups are then introduced via selective functionalization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the removal of impurities and the attainment of the desired product .
Chemical Reactions Analysis
Types of Reactions
Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione, 7-chloro-6-hydroxy-4-methoxy-6’-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, leading to the formation of a dechlorinated product.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the methoxy group may result in the formation of a new ether compound .
Scientific Research Applications
Chemistry
In chemistry, Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione, 7-chloro-6-hydroxy-4-methoxy-6’-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential biological activity.
Medicine
In medicine, Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione, 7-chloro-6-hydroxy-4-methoxy-6’-methyl- is investigated for its potential therapeutic effects. Preliminary studies indicate that it may exhibit cytotoxic activity against certain cancer cell lines, making it a candidate for further drug development .
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials. Its unique spirocyclic structure may impart desirable properties to polymers and other materials, leading to applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione, 7-chloro-6-hydroxy-4-methoxy-6’-methyl- involves its interaction with specific molecular targets. The chloro and hydroxy groups may form hydrogen bonds or covalent interactions with target proteins, leading to inhibition or modulation of their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Spiro[benzofuran-2(3H),1’-2cyclohexene]-7-chloro-4,6-dimethoxy-6’-methyl-2’-(methylthio)-3,4’-dione
- 7-chloro-6-hydroxy-4-methoxy-2’-methyl-3H-spiro[benzofuran-2,1’-cyclohexane]-3,4’,6’-trione
Uniqueness
Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione, 7-chloro-6-hydroxy-4-methoxy-6’-methyl- is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C15H13ClO6 |
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Molecular Weight |
324.71 g/mol |
IUPAC Name |
7-chloro-6-hydroxy-4-methoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexane]-1',3,3'-trione |
InChI |
InChI=1S/C15H13ClO6/c1-6-3-7(17)4-10(19)15(6)14(20)11-9(21-2)5-8(18)12(16)13(11)22-15/h5-6,18H,3-4H2,1-2H3 |
InChI Key |
SXCNFUDOBRUGOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC(=O)C12C(=O)C3=C(C=C(C(=C3O2)Cl)O)OC |
Origin of Product |
United States |
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